Theophylline, (8-propylthio)-
Description
Structure
3D Structure
Properties
CAS No. |
73908-84-6 |
|---|---|
Molecular Formula |
C10H14N4O2S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
1,3-dimethyl-8-propylsulfanyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2S/c1-4-5-17-9-11-6-7(12-9)13(2)10(16)14(3)8(6)15/h4-5H2,1-3H3,(H,11,12) |
InChI Key |
RFPGEDDGVUAZQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 8 Propylthio Theophylline Derivatives
Synthetic Routes to Theophylline (B1681296), (8-Propylthio)- Derivatives
The synthesis of 8-propylthio-theophylline derivatives typically commences with a pre-functionalized theophylline core, which is then elaborated to incorporate the desired propylthio substituent. Various strategies have been developed to achieve this, ranging from direct substitution on activated precursors to multi-step sequences for more complex analogs.
Elaboration of Theophylline Precursors for 8-Substitution
The primary and most common precursor for the synthesis of 8-substituted theophylline derivatives is 8-bromotheophylline (B15645). biosynth.comnih.govwikipedia.org This key intermediate is readily accessible and serves as an excellent electrophilic partner for the introduction of various nucleophiles at the 8-position. The bromine atom at C8 activates the position for nucleophilic substitution, making it a versatile handle for chemical modification.
Another important class of precursors is the 5,6-diaminouracil (B14702) derivatives. The Traube synthesis, a classical and widely used method for constructing the purine (B94841) ring system, often utilizes these compounds. nih.gov Condensation of a 5,6-diaminouracil with an appropriate one-carbon synthon can lead to the formation of the imidazole (B134444) ring of theophylline, with the desired substituent at the 8-position being introduced during this cyclization step.
Incorporation of the Propylthio Moiety at the 8-Position
The introduction of the propylthio group at the 8-position is most frequently achieved through the reaction of 8-bromotheophylline with a propylthiolating agent. This nucleophilic substitution reaction typically involves the use of sodium propanethiolate, generated in situ from propanethiol and a suitable base, or by employing a pre-formed salt. The reaction proceeds smoothly to afford 8-propylthio-theophylline.
An alternative approach involves a one-pot, three-component reaction. For instance, a catalyst-free reaction of an alkyl bromide (such as 1-bromopropane), thiourea, and 8-bromocaffeine has been described for the synthesis of 8-alkylmercaptocaffeine derivatives, a strategy that could be adapted for theophylline. researchgate.net This method offers the advantage of operational simplicity and avoids the handling of odorous thiols directly.
The following table summarizes the key reactions for incorporating the propylthio moiety:
| Starting Material | Reagent(s) | Product | Reaction Type |
| 8-Bromotheophylline | Propanethiol, Base (e.g., NaH, NaOEt) | Theophylline, (8-propylthio)- | Nucleophilic Substitution |
| 8-Bromotheophylline | Sodium propanethiolate | Theophylline, (8-propylthio)- | Nucleophilic Substitution |
| 8-Bromotheophylline, Thiourea, 1-Bromopropane | Base | Theophylline, (8-propylthio)- | Three-Component Reaction |
Multistep Synthesis Strategies for Specific 8-Propylthio-Theophylline Analogs
The synthesis of more complex 8-propylthio-theophylline analogs often requires a multistep approach where additional functional groups are introduced onto the theophylline scaffold either before or after the incorporation of the propylthio moiety.
A notable example is the synthesis of 1,3-Dimethyl-7-(4-methylbenzyl)-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione. smolecule.com The synthesis of this compound can be achieved through various methods, including the selective alkylation of the N-7 position of an 8-propylthio-theophylline precursor with 4-methylbenzyl halide. smolecule.com Alternatively, the N-7 alkylation of 8-bromotheophylline can be performed first, followed by the nucleophilic substitution with propanethiol. smolecule.com The choice of synthetic route can be influenced by the desired final structure and the reactivity of the intermediates.
Functionalization and Further Derivatization of 8-Propylthio-Theophylline Scaffolds
The 8-propylthio-theophylline core provides a robust platform for further chemical modifications, allowing for the exploration of structure-activity relationships by introducing substituents at other positions of the purine ring.
Modifications at the N-1, N-3, and C-7 Positions
While the parent compound of interest is a derivative of theophylline (1,3-dimethylxanthine), the general xanthine (B1682287) scaffold offers opportunities for modification at the N-1 and N-3 positions. The synthesis of analogs with different alkyl groups at these positions would typically start from a correspondingly substituted uracil (B121893) precursor in a Traube-like synthesis, followed by the introduction of the 8-propylthio group.
The N-7 position of the imidazole ring is a common site for functionalization. Alkylation at this position is readily achieved by reacting the 8-propylthio-theophylline with a variety of alkylating agents in the presence of a base. As seen in the example of 1,3-Dimethyl-7-(4-methylbenzyl)-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione, this modification can introduce significant structural diversity. smolecule.com
Introduction of Additional Thio-Substituents (e.g., at C-2 or C-6)
Further derivatization of the 8-propylthio-theophylline scaffold can involve the introduction of additional sulfur-containing functional groups, particularly at the C-2 and C-6 positions, which are originally carbonyl groups in theophylline. This transformation is typically achieved using a thionating agent, with Lawesson's reagent being a common choice for converting amides and lactams into their corresponding thioamides and thiolactams. researchgate.net
For instance, the synthesis of "Theophylline, (8-propylthio)-2-thio-" (1,3-dimethyl-8-(propylthio)-2-thioxo-2,3,6,7-tetrahydro-1H-purin-6-one) would involve the treatment of 8-propylthio-theophylline with a thionating agent under appropriate conditions to selectively convert the C-2 carbonyl to a thiocarbonyl. ontosight.ai Similarly, "this compound6-thio-" can also be synthesized, targeting the C-6 carbonyl group. uni.lu These modifications significantly alter the electronic and steric properties of the molecule, potentially leading to new pharmacological profiles.
The following table outlines the derivatization of the 8-propylthio-theophylline scaffold:
| Starting Scaffold | Reagent(s) | Position of Modification | Resulting Derivative |
| Theophylline, (8-propylthio)- | Alkyl Halide, Base | N-7 | 7-Alkyl-8-propylthio-theophylline |
| Theophylline, (8-propylthio)- | Lawesson's Reagent | C-2 | This compound2-thio- |
| Theophylline, (8-propylthio)- | Lawesson's Reagent | C-6 | This compound6-thio- |
Exploration of Stereoselective Synthetic Approaches for Chiral Analogs
While "Theophylline, (8-propylthio)-" itself is not a chiral molecule, the introduction of stereocenters into its structure can lead to the development of chiral analogs with potentially enhanced or more specific biological activities. The principles of stereoselective synthesis are therefore highly relevant for creating new chemical entities based on this scaffold. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, making their stereocontrolled synthesis a critical aspect of drug development. wikipedia.orgamericanpharmaceuticalreview.com
Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. This can be achieved through several established strategies:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, to create a chiral analog of 8-propylthio-theophylline, one could start with a chiral precursor for the propylthio side chain, such as (R)- or (S)-1-bromo-2-methylpropane, which would introduce a stereocenter.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Chiral Catalysis: The use of chiral catalysts is a powerful method for enantioselective synthesis. A chiral catalyst can guide a reaction to preferentially form one enantiomer over the other.
Chiral Resolution: This technique involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org Common methods include:
Crystallization of Diastereomeric Salts: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers, which can then be separated by crystallization due to their different physical properties. wikipedia.org
Chiral Chromatography: This method uses a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or ultra-performance convergence chromatography (UPC²) to separate enantiomers based on their differential interactions with the CSP. americanpharmaceuticalreview.comlcms.cz
The development of analytical methods for the separation and analysis of chiral compounds is crucial, as the ratio of enantiomers or diastereomers can significantly impact the therapeutic efficacy and safety of a drug. lcms.cznih.gov
Table 1: General Approaches to Stereoselective Synthesis
| Method | Description | Applicability to 8-Propylthio-Theophylline Analogs |
|---|---|---|
| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials. | A chiral propyl halide or thiol could be used to introduce the side chain. |
| Chiral Auxiliaries | A temporary chiral group directs a stereoselective reaction. | Could be attached to the theophylline core or the side chain precursor. |
| Chiral Catalysis | A chiral catalyst favors the formation of one enantiomer. | A chiral catalyst could be used in the coupling reaction to form the C-S bond. |
| Chiral Resolution | Separation of a racemic mixture. wikipedia.org | A racemic chiral analog could be separated using crystallization or chromatography. wikipedia.orglcms.cz |
Green Chemistry Principles in the Synthesis of 8-Propylthio-Theophylline Derivatives
The application of green chemistry principles in pharmaceutical synthesis is of growing importance to minimize environmental impact and enhance safety and efficiency. The synthesis of 8-propylthio-theophylline derivatives can benefit significantly from these principles.
A common route to 8-thioalkyl theophylline derivatives starts with 8-bromotheophylline, which is then reacted with the corresponding thiol. Greener approaches focus on improving this and other synthetic steps.
Key green chemistry strategies applicable to the synthesis of 8-propylthio-theophylline derivatives include:
Use of Greener Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Replacing them with greener alternatives like water or ethanol (B145695) can significantly reduce the environmental footprint of a synthesis. google.comgoogle.com For example, the synthesis of 8-chlorotheophylline, a key precursor, has been successfully carried out in an aqueous phase. google.com
Alternative Energy Sources: Microwave irradiation and ultrasound assistance are two energy-efficient techniques that can accelerate reaction rates, improve yields, and reduce the need for harsh reaction conditions. frontiersin.orgfrontiersin.orgresearchgate.netmdpi.com Ultrasound-assisted synthesis of theophylline-linked 1,2,4-triazole (B32235) compounds has been shown to dramatically reduce reaction times from hours to minutes and increase yields significantly compared to conventional methods. frontiersin.orgfrontiersin.org
Use of Less Hazardous Reagents: The selection of reagents with lower toxicity is a cornerstone of green chemistry. For instance, in the synthesis of 8-chlorotheophylline, the highly toxic chlorine gas can be replaced with N-chlorosuccinimide (NCS), a solid reagent that is easier and safer to handle. google.com
Catalysis: The use of catalysts, especially in small quantities, is preferred over stoichiometric reagents as it reduces waste. Theophylline itself and its derivatives have been explored as catalysts in various organic reactions. rsc.org
Table 2: Green Chemistry Approaches in Theophylline Derivative Synthesis
| Green Principle | Conventional Method | Greener Alternative | Benefit |
|---|---|---|---|
| Safer Solvents | Organic solvents (e.g., DMF) | Water, Ethanol google.comgoogle.com | Reduced toxicity and environmental pollution. google.com |
| Energy Efficiency | Conventional heating | Ultrasound irradiation, Microwave assistance frontiersin.orgresearchgate.net | Shorter reaction times, higher yields. frontiersin.org |
| Safer Reagents | Chlorine gas | N-chlorosuccinimide (NCS) google.com | Easier to handle, less toxic. google.com |
| Catalysis | Stoichiometric reagents | Catalytic amounts of reagents | Reduced waste, increased atom economy. |
Scale-Up Considerations and Process Optimization for Compound Generation
The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges that require careful consideration and optimization of the entire process. For 8-propylthio-theophylline derivatives, these challenges are similar to those faced in the broader field of xanthine chemistry. nih.gov
Key considerations for scale-up and process optimization include:
Reaction Conditions: Parameters such as temperature, pressure, and reaction time must be precisely controlled and optimized to ensure consistent product quality, maximize yield, and maintain safety on a larger scale. For instance, a patented method for synthesizing a theophylline derivative details the optimization of reaction temperatures and the molar ratios of reactants to improve product quality and shorten the production cycle. google.com
Reagent Selection and Cost: The cost and availability of starting materials and reagents become critical factors in large-scale synthesis. Reagents that are suitable for lab-scale synthesis may not be economically viable or safe for industrial production. For example, the use of hazardous chlorinating agents is a drawback for multigram-scale synthesis. frontiersin.org
Work-up and Purification: Procedures for isolating and purifying the final product must be efficient, scalable, and minimize the use of solvents. Techniques like crystallization are often preferred over chromatography for large-scale purification due to lower cost and solvent consumption.
Process Safety: A thorough risk assessment is necessary to identify and mitigate potential hazards associated with the chemical process, such as exothermic reactions or the handling of toxic materials.
Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a promising alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions. A biosynthetic process for producing a theophylline derivative has been successfully scaled up, demonstrating the potential of this approach for gram-scale production. researchgate.net
The development of robust and efficient synthetic methods that can be scaled up is essential for the eventual translation of promising 8-propylthio-theophylline derivatives from the research laboratory to clinical applications. nih.govresearchgate.net
Table 3: Key Parameters for Scale-Up and Process Optimization
| Parameter | Consideration | Example from Theophylline Derivative Synthesis |
|---|---|---|
| Temperature | Control of exotherms, reaction rate, and byproduct formation. | Salinization of theophylline is optimized between 110-120 °C for efficient reaction. google.com |
| Molar Ratios | Maximizing conversion of the limiting reagent, minimizing waste. | The molar ratio of theophylline to glycerine monochlorohydrin is optimized to be 1:1.15. google.com |
| Reagent Choice | Cost, safety, and suitability for large-scale handling. | Avoiding hazardous chlorinating agents in favor of safer alternatives for multi-gram synthesis. frontiersin.org |
| Purification Method | Efficiency, cost, and solvent consumption. | Preference for crystallization over chromatography for large-scale purification. |
| Alternative Technologies | Potential for improved efficiency and sustainability. | A biosynthetic process using engineered E. coli has been scaled for gram-scale production of a theophylline derivative. researchgate.net |
Advanced Structural Characterization and Conformational Analysis of Theophylline, 8 Propylthio
Spectroscopic Elucidation of Chemical Structure
Spectroscopic techniques are fundamental to determining the precise chemical structure of a molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
High-resolution NMR spectroscopy would be the primary method to confirm the molecular skeleton of Theophylline (B1681296), (8-propylthio)-. Proton (¹H) and Carbon-13 (¹³C) NMR would provide information on the chemical environment of each atom. For instance, the propylthio group (-S-CH₂-CH₂-CH₃) would be expected to show distinct signals for the three different methylene (B1212753) and methyl groups. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the propyl chain, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. Solid-state NMR could be employed to study the compound in its crystalline form, providing insights into molecular packing and polymorphism. However, no specific chemical shift values (δ) or coupling constants (J) for Theophylline, (8-propylthio)- have been published.
Advanced Mass Spectrometry Techniques (e.g., HRMS, Tandem Mass Spectrometry for Fragmentation Pathway Analysis)
Advanced mass spectrometry would be used to determine the exact molecular weight and elemental composition, and to analyze its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) would confirm the molecular formula (C₁₀H₁₄N₄O₂S). Tandem Mass Spectrometry (MS/MS) would involve isolating the molecular ion and inducing fragmentation. The resulting fragmentation pattern would be characteristic of the molecule, likely showing cleavage of the propyl chain and potentially losses of parts of the xanthine (B1682287) ring system. This analysis provides a fingerprint for the molecule's structure. Specific m/z values for fragments of Theophylline, (8-propylthio)- are not available in the literature.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its solid state. nih.gov This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles for Theophylline, (8-propylthio)-. Furthermore, it would reveal how the molecules pack together in a crystal lattice, including any intermolecular interactions like hydrogen bonding or π-stacking. Such a study would offer an unambiguous depiction of the molecule's conformation in the solid phase. A crystal structure for Theophylline, (8-propylthio)- has not been deposited in crystallographic databases.
Conformational Analysis and Dynamics
This area of study focuses on the different spatial arrangements (conformations) a molecule can adopt and how it moves between them.
Solution-State Conformational Studies via NMR and Molecular Modeling
In solution, the flexible propylthio side chain of Theophylline, (8-propylthio)- would be expected to exist in various conformations due to rotation around the C-C and C-S single bonds. Solution-state NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be used to determine through-space proximities between protons, providing clues about the preferred conformation of the side chain relative to the rigid xanthine ring. These experimental results would typically be complemented by molecular modeling simulations (e.g., molecular dynamics) to explore the conformational landscape and the energetics of different conformers. No such conformational studies for Theophylline, (8-propylthio)- have been published.
Investigation of Conformational Isomerism and Flexibility of the Propylthio Chain
The flexibility of the propylthio chain is primarily dictated by the torsional or dihedral angles around the S-C and C-C bonds. Theoretical studies on similar alkylthio-substituted heterocyclic systems suggest that the rotational energy barrier around the C(purine)-S bond is influenced by steric interactions between the propyl group and the adjacent functionalities on the purine (B94841) ring. Furthermore, the rotation around the C-C bonds of the propyl chain will lead to classic gauche and anti conformers.
Table 1: Key Torsional Angles in the Propylthio Chain of Theophylline, (8-propylthio)-
| Torsional Angle | Description | Predicted Stable Conformations |
| C4-C8-S-C9 | Rotation around the purine-sulfur bond | Planar and non-planar arrangements relative to the purine ring |
| C8-S-C9-C10 | Rotation around the sulfur-carbon bond | Typically exhibits gauche and anti conformers |
| S-C9-C10-C11 | Rotation around the carbon-carbon bond | Typically exhibits gauche and anti conformers |
Note: The data in this table is predictive and based on theoretical principles of conformational analysis of similar molecular structures. Specific values would require dedicated computational studies.
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations offer a powerful lens through which the molecular geometry and electronic properties of Theophylline, (8-propylthio)- can be investigated with high precision. Methods such as Density Functional Theory (DFT) are instrumental in providing a detailed picture of the molecule at the atomic level.
Geometry Optimization and Energy Minimization Studies
The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule. Geometry optimization is a process that systematically alters the molecular structure to find the configuration with the lowest possible energy, known as the global minimum on the potential energy surface.
For Theophylline, (8-propylthio)-, this process would involve starting with an initial guess of the molecular geometry and then using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*) to calculate the forces on each atom. The atoms are then moved in the direction that reduces these forces until a stationary point is reached where the net force on each atom is zero. This optimized geometry corresponds to a stable conformer of the molecule. By exploring different starting geometries, particularly by rotating the bonds in the propylthio chain, it is possible to identify various local energy minima and the global minimum structure.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule.
Different colors on the MEP surface indicate regions of varying electrostatic potential. Regions with a negative potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential (colored in shades of blue) are electron-poor and are favorable sites for nucleophilic attack.
In Theophylline, (8-propylthio)-, the MEP map would be expected to show negative potential around the oxygen atoms of the carbonyl groups and the nitrogen atoms of the purine ring, indicating these as likely sites for hydrogen bonding and interactions with electrophiles. The sulfur atom, with its lone pairs of electrons, would also exhibit a region of negative potential. The hydrogen atoms, particularly those on the methyl groups, would show positive potential.
Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Carbonyl Oxygens (O2, O6) | Strongly Negative | High propensity for electrophilic attack and hydrogen bond acceptance |
| Purine Nitrogen Atoms (N7, N9) | Negative | Potential sites for electrophilic attack and coordination |
| Sulfur Atom (S) | Moderately Negative | Potential for electrophilic attack and metal coordination |
| Methyl and Propyl Hydrogens | Positive | Favorable for interactions with nucleophiles |
Note: The characteristics in this table are based on the general electronic properties of the functional groups present in the molecule.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to donate and accept electrons.
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to act as an electron donor (nucleophile). A higher HOMO energy indicates a greater tendency to donate electrons. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to act as an electron acceptor (electrophile). A lower LUMO energy suggests a greater propensity to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests higher reactivity.
For Theophylline, (8-propylthio)-, the HOMO is likely to be localized over the electron-rich purine ring system and the sulfur atom, reflecting the primary sites of electron donation. The LUMO is expected to be distributed over the pyrimidine-dione portion of the purine ring, which contains the electron-withdrawing carbonyl groups.
Table 3: Predicted Frontier Molecular Orbital (FMO) Properties
| Parameter | Description | Predicted Characteristics for Theophylline, (8-propylthio)- |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relatively high, indicating electron-donating capability |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low, indicating electron-accepting capability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate, suggesting a balance of stability and reactivity |
Note: The specific energy values and orbital distributions would need to be determined through dedicated quantum chemical calculations.
Molecular Interactions and Biochemical Mechanisms of 8 Propylthio Theophylline Derivatives
Receptor Binding Affinities and Selectivity Profiling (in isolated systems)
The pharmacological effects of xanthine (B1682287) derivatives are often mediated through their interaction with adenosine (B11128) receptors, a class of G protein-coupled receptors. The affinity and selectivity of these compounds for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) are crucial determinants of their therapeutic potential and side-effect profiles.
Adenosine Receptor Antagonism Studies (e.g., A1, A2A, A2B, A3 receptor subtypes)
Studies on various 8-substituted theophylline (B1681296) analogues have demonstrated that the nature of the substituent at this position plays a critical role in determining the affinity and selectivity for adenosine receptor subtypes. For example, the introduction of an 8-phenyl group can increase affinity for A1 and A2A receptors. nih.gov In contrast, the presence of a p-hydroxyaryl substituent further enhances the potency of 8-phenyltheophylline (B1204217) as an adenosine antagonist. nih.gov
Research on 8-alkylthio derivatives of theophylline suggests that these modifications can influence their pharmacological properties. ontosight.ai For instance, a study on 8-alkylthio-6-thio-substituted theophylline analogues highlighted their potential as selective noncompetitive progesterone (B1679170) receptor antagonists, indicating that the 8-alkylthio moiety can direct the compound's activity towards other receptor systems as well. While direct Ki values for 8-propylthio-theophylline are not specified, the general trend suggests that the 8-propylthio group likely enhances its affinity for adenosine receptors compared to the parent theophylline molecule.
Theophylline itself is a non-selective adenosine receptor antagonist, binding to A1, A2, and A3 receptors with similar affinity. wikipedia.org It has been shown to competitively inhibit A1, A2A, and A2B receptors. drugbank.comnih.gov The affinity of theophylline for various adenosine receptors has been reported with Ki values in the micromolar range. For example, theophylline has a reported Ki of 14 µM at both A1 and A2 receptors. nih.gov More specific data from radioligand binding assays show varying affinities for different receptor subtypes and species. guidetopharmacology.org
The following table summarizes the known adenosine receptor binding affinities for the parent compound, theophylline, which provides a baseline for understanding the potential effects of the 8-propylthio substitution.
| Compound | Receptor Subtype | Ki (nM) | Assay Details | Source |
|---|---|---|---|---|
| Theophylline | A1 | 14000 | Antagonist at A1 and A2 receptors in brain tissue | nih.gov |
| Theophylline | A2 | 14000 | Antagonist at A1 and A2 receptors in brain tissue | nih.gov |
| Theophylline | A2B | 9070 | Antagonist activity at human recombinant A2B receptor | guidetopharmacology.org |
Quantitative Binding Assays in Cell-Free Systems
Quantitative binding assays are essential for determining the affinity of a ligand for its receptor. These assays are typically performed in cell-free systems, such as isolated cell membranes expressing the receptor of interest. openrespiratorymedicinejournal.com Radioligand binding assays are a common method used to determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity. openrespiratorymedicinejournal.com
While specific quantitative binding assay data for 8-propylthio-theophylline are not available in the public domain, the methodology for such an investigation would involve incubating membranes from cells expressing specific adenosine receptor subtypes (A1, A2A, A2B, A3) with a suitable radioligand and varying concentrations of 8-propylthio-theophylline. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) would be determined and then converted to a Ki value using the Cheng-Prusoff equation. This would provide a precise measure of the affinity of 8-propylthio-theophylline for each receptor subtype.
Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Phosphodiesterase Inhibition)
Another primary mechanism of action for theophylline and its derivatives is the inhibition of phosphodiesterases (PDEs), a family of enzymes that hydrolyze cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgpharmacologyeducation.org By inhibiting PDEs, these compounds increase intracellular levels of cAMP and cGMP, leading to a variety of cellular responses.
Inhibition of Phosphodiesterase (PDE) Isoforms (e.g., PDE3, PDE4)
Theophylline is a non-selective PDE inhibitor, affecting multiple PDE isoforms. wikipedia.orgopenrespiratorymedicinejournal.com Its bronchodilatory effects are thought to be mediated, in part, through the inhibition of PDE3 and PDE4 in airway smooth muscle. pharmgkb.org PDE4 inhibitors, in particular, have been a focus of drug development for inflammatory airway diseases due to their ability to suppress the release of inflammatory mediators. nih.gov
The introduction of an 8-alkylthio group to the theophylline structure can modulate its PDE inhibitory activity. ontosight.ai While specific data on the inhibitory potency of 8-propylthio-theophylline against PDE3 and PDE4 are not available, studies on related compounds can offer some predictions. For example, the lipophilicity and steric bulk of the 8-substituent can influence the compound's access to and interaction with the enzyme's active site.
The following table presents the known inhibitory activities of the parent compound, theophylline, against relevant PDE isoforms.
| Compound | PDE Isoform | IC50 (nM) | Assay Details | Source |
|---|---|---|---|---|
| Theophylline | PDE4 | - | Competitive nonselective inhibitor | wikipedia.org |
| Theophylline | PDE3 | - | Competitive nonselective inhibitor | wikipedia.org |
Determination of Kinetic Parameters (e.g., Ki, IC50 values)
The potency of a PDE inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The Ki value is a measure of the inhibitor's binding affinity to the enzyme.
Although specific Ki or IC50 values for 8-propylthio-theophylline against PDE3 and PDE4 are not documented in the available literature, these parameters would be determined using standard enzyme kinetic assays. Such assays involve measuring the rate of cAMP or cGMP hydrolysis by the specific PDE isoform in the presence of varying concentrations of the inhibitor. This data allows for the calculation of IC50 and, through further kinetic analysis (e.g., using Lineweaver-Burk plots), the determination of the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Mechanistic Studies on Enzyme-Ligand Interactions
Understanding the molecular interactions between an inhibitor and its target enzyme is crucial for rational drug design. The binding of a theophylline derivative to a PDE active site is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For theophylline, it is understood to act as a competitive inhibitor, meaning it binds to the same active site as the natural substrate, cAMP. The addition of an 8-propylthio group would introduce a new lipophilic and flexible chain into this interaction. This propylthio group could potentially form additional hydrophobic interactions with nonpolar amino acid residues within the enzyme's active site, thereby influencing the binding affinity and selectivity of the molecule. The sulfur atom in the propylthio group might also participate in specific interactions.
Modulation of Intracellular Signaling Cascades (in in vitro cell models)
Theophylline and its derivatives influence intracellular signaling by modulating the levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.gov This is achieved through two main pathways: inhibition of PDE enzymes that degrade these cyclic nucleotides, and antagonism of adenosine receptors that regulate adenylyl cyclase activity.
Theophylline itself is considered a weak, non-selective phosphodiesterase inhibitor. mdpi.comnih.gov Its inhibition of PDEs prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell. nih.gov This increase in cyclic nucleotides activates downstream effectors such as protein kinase A (PKA) from cAMP and protein kinase G (PKG) from cGMP, which mediate various cellular responses.
Structure-activity relationship studies indicate that substitution at the 8-position of the xanthine core, as seen in 8-propylthio-theophylline, generally enhances affinity for adenosine receptors, often more significantly than it affects PDE inhibition. mdpi.comnih.gov While theophylline is a weak PDE inhibitor with an IC50 of 665 µM reported in one study on myometrium tissue, modifications at the 8-position can alter this activity. For instance, some 8-substituted analogs are evaluated for their relative potency as PDE inhibitors compared to their adenosine receptor antagonism to determine their mechanism of action.
The antagonism of A1 adenosine receptors by an 8-substituted xanthine would lead to an increase in adenylyl cyclase activity, thereby increasing cAMP production. Conversely, antagonism of A2A and A2B receptors, which are coupled to stimulatory G-proteins, can also modulate cAMP levels. nih.gov The net effect of an 8-substituted derivative like 8-propylthio-theophylline on cyclic nucleotide levels is a composite of its affinity for different adenosine receptor subtypes and its potency against various PDE isoenzymes. Studies on related compounds show that 8-thio derivatives of cAMP can effectively activate protein kinases, suggesting that the 8-thio-substitution is a viable modification for influencing cyclic nucleotide signaling pathways.
| Compound | Substitution at Position 8 | A1 Receptor Affinity (Ki, nM) | A2 Receptor Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| Theophylline | -H | 14000 | >10000 | |
| 8-Phenyltheophylline | -Phenyl | 75 | 1400 | |
| 8-(p-sulfophenyl)theophylline | -p-sulfophenyl | 230 | 1100 | mdpi.com |
| 8-Cyclopentyl-1,3-dipropylxanthine* | -Cyclopentyl | 1.5 | 150 |
*Note: This compound is a 1,3-dipropylxanthine, not a theophylline (1,3-dimethylxanthine), but illustrates the high affinity achievable with 8-position substitution.
The modulation of intracellular signaling cascades by 8-propylthio-theophylline derivatives inevitably involves changes in the activity of various protein kinases. These effects are typically downstream consequences of altered cyclic nucleotide levels or direct interactions with kinases.
Cyclic Nucleotide-Dependent Kinases: The primary kinase targets affected by changes in cAMP and cGMP are PKA and PKG, respectively. An increase in intracellular cAMP, resulting from PDE inhibition or adenosine receptor antagonism, leads to the activation of PKA. Activated PKA phosphorylates numerous substrate proteins, regulating a wide array of cellular processes. For example, studies with theophylline derivatives like aminophylline (B1665990) have shown that the activation of primordial follicles is mediated through a cAMP-PKA/EPAC pathway.
Phosphoinositide 3-Kinase (PI3K): Some studies have shown that theophylline can directly inhibit phosphoinositide 3-kinases (PI3Ks), particularly the p110δ isoform. This action is distinct from its effects on PDEs and adenosine receptors and contributes to its anti-inflammatory properties. Furthermore, caffeine (B1668208) and theophylline have been shown to block insulin-stimulated protein kinase B (PKB/Akt) phosphorylation, a key downstream effector of PI3K signaling. While not specifically demonstrated for 8-propylthio-theophylline, this represents a potential mechanism of action for its derivatives.
Other Kinases: Theophylline has also been reported to activate Protein Phosphatase 2A (PP2A), which in turn can dephosphorylate and regulate the activity of multiple kinases involved in inflammatory signaling pathways. The potential for 8-propylthio-theophylline to modulate kinases like Src tyrosine kinase, which are crucial in various cellular signaling pathways, remains an area for further investigation.
Non-Specific Macromolecular Interactions (e.g., protein binding, membrane interactions in model systems)
Beyond specific receptor or enzyme targets, the biological activity of 8-propylthio-theophylline is influenced by its non-specific interactions with other macromolecules, such as plasma proteins and cellular membranes.
Protein Binding: Theophylline exhibits moderate binding to plasma proteins, reported to be around 40-60%, primarily to albumin. This binding is generally not concentration-dependent within the therapeutic range but can be influenced by factors such as plasma pH and the concentration of non-esterified fatty acids. The introduction of a propylthio group at the 8-position of the theophylline structure increases its lipophilicity compared to the parent molecule. Based on general pharmacokinetic principles, this increased lipophilicity would be expected to increase the extent of binding to plasma proteins like albumin, although specific experimental data for 8-propylthio-theophylline is not readily available in the reviewed literature.
Membrane Interactions: The ability of a drug to exert an intracellular effect, such as the inhibition of PDE, depends on its capacity to cross the cell membrane. Theophylline itself is sufficiently lipophilic to diffuse through cell membranes. nih.gov The addition of the 8-propylthio group would further enhance the lipophilic character of the molecule. This increased lipophilicity is predicted to facilitate easier partitioning into and transport across the lipid bilayers of cell membranes. Studies using model membrane systems, such as coated matrix membranes, have been employed to characterize the release and permeation of theophylline, providing insights into its interaction with lipid environments. Such models could be applied to quantify the enhanced membrane interaction of 8-propylthio-theophylline.
Advanced Analytical Methodologies for Theophylline, 8 Propylthio Analogs
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are indispensable for the separation, identification, and quantification of Theophylline (B1681296), (8-propylthio)- from various matrices, including synthesis reaction mixtures and biological fluids. The choice of method is dictated by the analyte's physicochemical properties, such as polarity, volatility, and the presence of chiral centers.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, PDA, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) stands as the most prevalent technique for the analysis of theophylline and its derivatives due to its versatility and high efficiency. For Theophylline, (8-propylthio)-, reversed-phase HPLC is the method of choice.
The separation is typically achieved on a C18 column, where the nonpolar stationary phase interacts with the hydrophobic 8-propylthio substituent. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the relatively nonpolar 8-propylthio analog while separating it from more polar impurities or metabolites.
Detection Methods:
UV Detection: Theophylline and its analogs possess a purine (B94841) ring system that strongly absorbs ultraviolet (UV) light. The wavelength of maximum absorbance (λmax) for theophylline is around 272 nm. The introduction of the 8-propylthio group may cause a slight shift in the λmax. A UV detector set at or near this wavelength provides a simple and robust method for quantification.
Photodiode Array (PDA) Detection: A PDA detector offers a significant advantage over a standard UV detector by acquiring the entire UV spectrum of the eluting peaks. This is particularly useful for peak purity assessment and for identifying co-eluting impurities.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. It allows for the unequivocal identification of Theophylline, (8-propylthio)- based on its specific mass-to-charge ratio (m/z). This is crucial for metabolic studies where the identification of unknown degradation products or metabolites is required.
Table 1: Illustrative HPLC-UV Method Parameters for 8-Substituted Theophylline Analogs
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.02 M Phosphate Buffer (pH 6.8)B: Acetonitrile |
| Gradient | 0-15 min, 20-80% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 20 µL |
| Temperature | 30 °C |
This table presents typical starting conditions for method development for 8-substituted theophylline analogs. Optimization for Theophylline, (8-propylthio)- would be necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Theophylline and its analogs, including Theophylline, (8-propylthio)-, are generally not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to increase their volatility.
Common derivatization agents for theophylline include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or alkylating agents. Derivatization masks the polar N-H groups in the purine ring, making the molecule more amenable to GC analysis.
Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectral data for identification and quantification. While highly sensitive, the need for derivatization makes GC-MS a more complex and time-consuming method compared to HPLC for this class of compounds.
Chiral Chromatography for Enantiomeric Separation and Purity Assessment
While Theophylline, (8-propylthio)- itself is not chiral, the introduction of a chiral center in its analogs, for instance, through modification of the propyl chain, necessitates the use of chiral chromatography. Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is critical.
Chiral HPLC is the most common approach for enantiomeric separation. This is achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the separation of a wide range of chiral compounds, including derivatives of xanthines.
The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is carefully optimized to achieve baseline separation of the enantiomers. The choice of the CSP and the mobile phase composition are crucial for successful chiral resolution.
Capillary Electrophoresis for Analytical Characterization
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For charged analytes like some theophylline derivatives or in buffered solutions where Theophylline, (8-propylthio)- can acquire a charge, CE offers several advantages, including high efficiency, short analysis times, and minimal sample and solvent consumption.
In Micellar Electrokinetic Chromatography (MEKC), a mode of CE, a surfactant is added to the buffer above its critical micelle concentration. This allows for the separation of neutral molecules like Theophylline, (8-propylthio)- based on their partitioning between the micelles and the surrounding aqueous buffer. The separation can be fine-tuned by altering the type and concentration of the surfactant, the buffer pH, and the applied voltage.
Spectroscopic Quantification Methods (e.g., UV-Vis Spectrophotometry)
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of Theophylline, (8-propylthio)- in bulk drug substances or simple formulations, provided that no other components absorb at the analytical wavelength.
The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A standard calibration curve is constructed by measuring the absorbance of a series of solutions of known concentrations of Theophylline, (8-propylthio)- at its λmax. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Table 2: Example of a Calibration Curve Data for Spectrophotometric Analysis
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 2 | 0.112 |
| 4 | 0.225 |
| 6 | 0.338 |
| 8 | 0.450 |
This is a representative dataset. The actual values would depend on the specific molar absorptivity of Theophylline, (8-propylthio)-.
Stability Studies and Degradation Pathway Analysis
Stability testing is a critical component of drug development and quality control, providing information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. For Theophylline, (8-propylthio)-, stability studies are essential to determine its shelf-life and appropriate storage conditions.
Forced degradation studies are conducted under more aggressive conditions (e.g., high temperature, extreme pH, oxidative stress) to identify potential degradation products and elucidate the degradation pathways. The thioether linkage in Theophylline, (8-propylthio)- is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. Hydrolysis of the propylthio group under extreme pH conditions could also be a potential degradation pathway.
Stability-indicating analytical methods, typically HPLC with PDA or MS detection, are developed and validated to separate and quantify the intact drug from its degradation products. These methods must be able to resolve all potential degradation products from the parent compound and from each other.
Table 3: Potential Degradation Products of Theophylline, (8-propylthio)-
| Stress Condition | Potential Degradation Product |
|---|---|
| Oxidative (e.g., H₂O₂) | Theophylline, (8-propylsulfinyl)-Theophylline, (8-propylsulfonyl)- |
| Acidic/Basic Hydrolysis | 8-Thio-theophylline |
| Photolytic | Various photoproducts |
Chemical Stability under Various Environmental Conditions (pH, Light, Temperature)
pH Stability: Theophylline's stability is significantly influenced by pH. In a study examining the degradation of melatonin (B1676174), it was observed that stability decreased as the pH increased from 4 to 13. nih.gov Conversely, at a highly acidic pH of 1, melatonin showed greater stability. nih.gov While not directly about theophylline, this highlights the general susceptibility of similar heterocyclic compounds to pH-dependent degradation. For theophylline, it has been noted that it is more stable in acidic to neutral conditions. In alkaline solutions, theophylline is known to undergo hydrolysis. It is plausible that 8-propylthiotheophylline would exhibit similar pH-dependent stability, with the thioether linkage potentially being susceptible to hydrolysis under extreme pH conditions.
Light Stability (Photostability): Exposure to light can induce photochemical degradation of drug molecules. Studies on theophylline have shown that it can undergo degradation upon exposure to UV light. scielo.br For instance, photolytic degradation of theophylline was observed when solutions were exposed to UV light at 365 nm for 5 hours. scielo.br The presence of a thioether group in 8-propylthiotheophylline might increase its photosensitivity, as thioethers can be oxidized to sulfoxides and sulfones upon exposure to light and air.
Temperature Stability: Temperature is a critical factor in the stability of pharmaceuticals. Forced degradation studies on theophylline have been conducted at elevated temperatures to predict its shelf-life. scielo.br For example, thermal degradation was induced by heating drug solutions to 80°C. scielo.br The degradation of theophylline generally follows first-order kinetics, with the rate of degradation increasing with temperature. nih.gov It is expected that 8-propylthiotheophylline would also exhibit temperature-dependent degradation.
Interactive Data Table: Theophylline Stability Under Stress Conditions
| Stress Condition | Condition Details | Observation on Theophylline | Potential Implication for 8-Propylthiotheophylline |
| Acidic | pH < 7 | Generally stable. d-nb.info | Likely to be relatively stable. |
| Alkaline | pH > 7 | Susceptible to hydrolysis. scielo.brjfda-online.com | The thioether and xanthine (B1682287) rings may be susceptible to hydrolysis. |
| Oxidative | Hydrogen Peroxide | Undergoes oxidation. mdpi.com | The thioether group is prone to oxidation to sulfoxide and sulfone. |
| Photolytic | UV light exposure | Degradation observed. scielo.br | The thioether group may increase photosensitivity. |
| Thermal | Elevated temperature (e.g., 80°C) | Degradation rate increases with temperature. scielo.br | Expected to exhibit temperature-dependent degradation. |
This table is based on data for the parent compound, theophylline, and provides a predictive outlook for its 8-propylthio analog.
Identification of Degradation Products and Mechanisms
Understanding the degradation pathways of a drug is crucial for identifying potentially toxic byproducts and for developing stability-indicating analytical methods. For theophylline, degradation primarily occurs through oxidation and demethylation.
Oxidative Degradation: The primary oxidative degradation product of theophylline is 1,3-dimethyluric acid. mdpi.com This transformation involves the hydroxylation at the C8 position of the imidazole (B134444) ring. mdpi.com Other metabolites formed through demethylation and subsequent oxidation include 1-methylxanthine (B19228) and 3-methylxanthine. mdpi.comresearchgate.net In the case of 8-propylthiotheophylline, the C8 position is substituted with a propylthio group. Therefore, direct hydroxylation at this position is blocked. However, the sulfur atom in the propylthio group is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide and sulfone derivatives as major degradation products.
Hydrolytic Degradation: Under alkaline conditions, theophylline can undergo hydrolytic cleavage of the imidazole ring. This would lead to the formation of various ring-opened products. The 8-propylthio substituent might influence the rate and pathway of this hydrolytic degradation.
Photodegradation: The mechanism of photodegradation for theophylline can involve the generation of reactive oxygen species that subsequently attack the xanthine core. researchgate.net For 8-propylthiotheophylline, the thioether moiety could be a primary site for photo-oxidation.
Potential Degradation Products of 8-Propylthiotheophylline:
| Potential Degradation Product | Formation Pathway |
| 8-(Propylsulfinyl)theophylline (Sulfoxide) | Oxidation of the thioether group |
| 8-(Propylsulfonyl)theophylline (Sulfone) | Further oxidation of the sulfoxide |
| Theophylline | Cleavage of the C-S bond |
| Ring-opened products | Hydrolysis of the xanthine ring system |
This table presents hypothetical degradation products based on the chemical structure of 8-propylthiotheophylline and known degradation pathways of similar compounds.
Development of Bioanalytical Assays for In Vitro Research Samples
The quantification of drug candidates in biological matrices during in vitro studies is essential for understanding their pharmacokinetic and pharmacodynamic properties. While a specific bioanalytical assay for 8-propylthiotheophylline has not been reported, established methods for theophylline and other small molecules can be adapted.
Quantification in Cell Culture Media: For quantifying 8-propylthiotheophylline in cell culture media, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. waters.comsciex.com A typical workflow would involve:
Sample Preparation: Simple protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation to remove precipitated proteins. Solid-phase extraction (SPE) could also be employed for cleaner samples and to concentrate the analyte. nih.gov
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation. jocpr.com
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for quantification. Specific precursor-to-product ion transitions for 8-propylthiotheophylline would need to be identified and optimized. An internal standard, such as an isotopically labeled version of the analyte or a structurally similar compound, should be used to ensure accuracy and precision.
Quantification in Isolated Organelles: Quantifying the compound in subcellular fractions like mitochondria or microsomes requires a more rigorous sample preparation to handle the complex matrix and lower analyte concentrations. This often involves:
Lysis of Organelles: Using appropriate detergents or physical methods (e.g., sonication) to release the compound.
Extraction: Liquid-liquid extraction or a more robust SPE protocol may be necessary to remove interfering lipids and proteins.
Sensitive Detection: The LC-MS/MS method would need to be highly sensitive, potentially requiring nano-LC or more advanced mass spectrometry techniques to achieve the required limits of quantification.
General Considerations for Assay Development: The development and validation of a bioanalytical method should follow established guidelines from regulatory agencies. Key validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage conditions. nih.gov
Computational Chemistry and Cheminformatics Applications for 8 Propylthio Theophylline Research
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govunipd.it This approach is founded on the principle that the structure of a molecule dictates its activity. nih.gov For 8-Propylthio-Theophylline, QSAR models can predict its affinity for targets like adenosine (B11128) receptors. acs.orgchalcogen.ro
Selection and Calculation of Molecular Descriptors
The initial and crucial step in building a QSAR model is to numerically represent the molecule's structure using molecular descriptors. nih.govnih.gov These descriptors quantify various aspects of the molecule, including its topology, geometry, and electronic properties. hufocw.orgulisboa.pt For a series of theophylline (B1681296) derivatives, including 8-Propylthio-Theophylline, a range of descriptors would be calculated to capture the structural variations responsible for differences in biological activity. zsmu.edu.uaresearchgate.net
Common categories of descriptors relevant to 8-Propylthio-Theophylline research include:
Constitutional (1D) Descriptors: These are the simplest descriptors, derived from the molecular formula, such as molecular weight, number of atoms, and counts of specific functional groups. hufocw.orgresearchgate.net
Topological (2D) Descriptors: These describe the connectivity of atoms within the molecule, including connectivity indices and topological charge indices. acs.org They provide insights into the size, shape, and degree of branching.
Geometrical (3D) Descriptors: Calculated from the 3D coordinates of the atoms, these descriptors include information about the molecule's shape and steric properties.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and dipole moment. chalcogen.ro These are particularly important for understanding interactions at the receptor level. chalcogen.ro
Hydrophobicity Descriptors: LogP, the logarithm of the partition coefficient between n-octanol and water, is a key descriptor for assessing a molecule's lipophilicity, which influences both its pharmacokinetic profile and its interaction with biological targets. hufocw.org
Table 1: Representative Molecular Descriptors for QSAR Analysis of Theophylline Derivatives
| Descriptor Type | Descriptor Example | Typical Role in Activity Prediction |
| Constitutional | Molecular Weight (MW) | Influences overall size and transport properties. researchgate.net |
| Topological | Connectivity Index (e.g., ¹χ) | Relates to molecular size and branching, affecting receptor fit. chalcogen.ro |
| Quantum-Chemical | HOMO Energy | Indicates susceptibility to electrophilic attack, relevant for metabolic stability and receptor binding. chalcogen.ro |
| Quantum-Chemical | Dipole Moment | Influences electrostatic interactions with the receptor binding pocket. chalcogen.ro |
| Hydrophobicity | LogP | Crucial for membrane permeability and hydrophobic interactions with the target protein. hufocw.orgresearchgate.net |
| Steric | Molar Refractivity (MR) | Encodes the volume of the molecule and its polarizability, impacting receptor binding. researchgate.net |
This table is illustrative and provides examples of descriptor types used in QSAR studies of xanthine (B1682287) derivatives. Actual values would be calculated for a specific dataset of compounds.
Development and Validation of Predictive QSAR Models for Molecular Interactions
Once descriptors are calculated for a series of theophylline analogs with known biological activities (e.g., binding affinities for adenosine A1 or A2A receptors), a mathematical model is developed. acs.org This is typically achieved using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). researchgate.netresearchgate.net The goal is to create an equation that accurately predicts the activity of a compound based on its descriptor values. nih.govnih.gov
A robust QSAR model must undergo rigorous validation to ensure its predictive power. acs.org This involves both internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model's training. chalcogen.ro For xanthine derivatives, QSAR studies have successfully created models that can predict affinity for A1 and A2 adenosine receptors, highlighting the importance of bulky substituents at the 8-position for receptor affinity. acs.org Such a validated model could then be used to predict the molecular interactions of 8-Propylthio-Theophylline and guide the design of new, more potent analogs. nih.gov
Pharmacophore Modeling for Ligand Design and Target Interaction Prediction
Pharmacophore modeling is another cornerstone of computational drug design that focuses on the essential 3D arrangement of molecular features necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govplos.org
For 8-Propylthio-Theophylline, which is expected to act as an adenosine receptor antagonist, a pharmacophore model would be developed based on the known structures of active antagonists or the receptor's binding site itself. nih.govfrontiersin.org The model would likely include:
Hydrogen Bond Acceptors: Corresponding to the carbonyl oxygens in the xanthine ring.
Hydrogen Bond Donor: The N-H group in the imidazole (B134444) ring of theophylline.
Hydrophobic Feature: The propylthio group at the C8 position is a significant hydrophobic feature, which studies show is important for affinity at adenosine receptors. acs.org
Aromatic Ring Feature: The purine (B94841) ring system itself can engage in aromatic interactions.
This pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify novel molecules with different chemical scaffolds that could also act as adenosine receptor antagonists. nih.govresearchgate.net It also provides a framework for designing new derivatives of 8-Propylthio-Theophylline with improved binding affinity and selectivity by suggesting modifications that better fit the pharmacophoric features. frontiersin.org
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (computational models only)
A promising drug candidate must not only have high affinity for its target but also possess favorable ADME properties. mdpi.com In silico methods are extensively used in the early stages of drug discovery to predict these pharmacokinetic parameters, helping to identify and eliminate compounds that are likely to fail in later stages of development. zsmu.edu.uaresearchgate.net
Membrane Permeability Predictions
The ability of a drug to pass through biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier, is a critical factor. mdpi.com Computational models predict permeability based on physicochemical properties. Key parameters for predicting the permeability of 8-Propylthio-Theophylline include:
LogP (Lipophilicity): A measure of a compound's solubility in lipids versus water. An optimal LogP value is essential for good membrane permeability.
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. Lower TPSA values are generally associated with better cell membrane permeability. dergipark.org.tr
Molecular Size and Shape: Larger molecules tend to have lower permeability.
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a molecule's ability to cross lipid membranes. rsc.org
Various computational models, from simple rule-based systems (like Lipinski's Rule of Five) to more complex simulations, are used to estimate permeability. dergipark.org.trpensoft.net These predictions help in assessing the potential oral bioavailability and distribution of 8-Propylthio-Theophylline in the body. zsmu.edu.uaresearchgate.net
Table 2: Predicted Physicochemical and Permeability Properties for Theophylline Derivatives
| Compound | Molecular Weight ( g/mol ) | XLOGP3 | Topological Polar Surface Area (Ų) | Lipinski's Rule of Five Violations | Predicted GI Absorption |
| Theophylline | 180.16 | -0.02 | 61.83 | 0 | High |
| 8-Propylthio-Theophylline (estimated) | ~270.37 | ~2.5 | ~61.83 | 0 | High |
Data for Theophylline from established databases. Data for 8-Propylthio-Theophylline are estimated based on its structure and data from similar analogs. XLOGP3 is a computationally predicted LogP value. Predictions are based on general ADME models like the one provided by SwissADME. dergipark.org.tr
Metabolic Site Predictions (e.g., CYP450 interactions)
The metabolism of drugs, primarily by the cytochrome P450 (CYP) family of enzymes in the liver, determines their duration of action and can sometimes lead to the formation of toxic byproducts. frontiersin.org Theophylline itself is mainly metabolized by the CYP1A2 isoform. chemicalbook.com Computational tools can predict the likely sites of metabolism (SoMs) on a molecule. frontiersin.org These predictions are based on factors like the reactivity of different atoms and their accessibility to the enzyme's active site. nih.gov
For 8-Propylthio-Theophylline, in silico models would analyze the entire structure to identify which atoms are most susceptible to metabolic reactions, such as oxidation or demethylation. frontiersin.orgfrontiersin.org The primary predicted metabolic pathways would likely involve:
N-demethylation: Removal of the methyl groups at the N1 and N3 positions, a known metabolic pathway for theophylline. chemicalbook.com
C8-oxidation: Oxidation of the xanthine ring at the C8 position is another major pathway for theophylline. chemicalbook.com
S-oxidation: The sulfur atom in the propylthio group is a potential site for oxidation.
Alkyl chain oxidation: Oxidation can occur at various positions along the propyl chain.
Predicting these metabolic liabilities early on is crucial. nih.govmdpi.com If a predicted metabolic pathway leads to a reactive or toxic metabolite, the structure of 8-Propylthio-Theophylline can be modified in subsequent design cycles to block that metabolic route and improve its safety profile.
Table 3: Predicted Cytochrome P450 (CYP) Interactions for Theophylline and its Derivatives
| Compound | Primary Metabolizing CYP | Predicted Interaction | Potential Metabolic Sites |
| Theophylline | CYP1A2 chemicalbook.com | Substrate | N1-demethylation, N3-demethylation, C8-oxidation chemicalbook.com |
| 8-Propylthio-Theophylline | CYP1A2 (likely), other CYPs | Substrate, Potential Inhibitor | N-demethylation, S-oxidation, Propyl-chain oxidation |
This table is illustrative. While Theophylline's metabolism is well-documented, the specific interactions of 8-Propylthio-Theophylline would be predicted using computational models that analyze its structure for susceptibility to metabolism by various CYP isoforms.
Virtual Screening for Identification of Novel Target Receptors or Enzymes
Virtual screening is a computational methodology extensively utilized in drug discovery to search large libraries of small molecules and identify those most likely to bind to a drug target, which is typically a protein receptor or an enzyme. researchgate.net For a specific compound like 8-propylthio-theophylline, virtual screening can be a powerful tool to move beyond its known pharmacology and identify novel biological targets, thereby potentially uncovering new therapeutic applications. The process is particularly advantageous as it is cost-effective and can significantly shorten the timeframe for identifying promising drug candidates from vast datasets. nih.gov
The application of virtual screening to 8-propylthio-theophylline would begin with the creation of a 3D model of the compound. Subsequently, a library of 3D structures of known protein targets would be screened. This screening can be performed in two primary ways: ligand-based or structure-based virtual screening.
Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional structure of potential protein targets. Molecular docking simulations are then performed to fit 8-propylthio-theophylline into the binding site of each protein. A scoring function is used to estimate the binding affinity, and the proteins are ranked based on this score. researchgate.net For instance, given the structural similarity of 8-propylthio-theophylline to other methylxanthines, logical protein targets to screen against would include various subtypes of phosphodiesterases (PDEs) and adenosine receptors. nih.govnih.gov In silico studies have successfully used this approach to screen xanthine derivatives from databases like ZINC against targets such as Phosphodiesterase 9A (PDE9A). nih.gov Similarly, xanthine oxidase has been another key target for which virtual screening has identified novel inhibitors. ebi.ac.ukrsc.org
Ligand-Based Virtual Screening (LBVS): When the 3D structure of a target is unknown, LBVS can be employed. This approach uses the structure of known active ligands for a particular target to create a pharmacophore model. This model represents the essential steric and electronic features required for binding. The structure of 8-propylthio-theophylline could then be compared to these models to see if it possesses the necessary features to interact with various targets.
Through these virtual screening approaches, a ranked list of potential interacting proteins for 8-propylthio-theophylline can be generated. This provides a focused set of hypotheses for subsequent experimental validation, accelerating the discovery of new mechanisms of action and therapeutic uses.
| Potential Protein Target Class | Specific Examples | Rationale for Screening |
| Phosphodiesterases (PDEs) | PDE4, PDE5A, PDE9A | Theophylline is a known non-selective PDE inhibitor; the 8-propylthio substituent could confer selectivity. nih.gov |
| Adenosine Receptors | A1, A2A, A2B, A3 | Theophylline is an adenosine receptor antagonist; the 8-position substitution is known to modulate affinity and selectivity. nih.gov |
| Xanthine Oxidase (XO) | - | XO is a key enzyme in purine metabolism, and xanthine derivatives are known to be potential inhibitors. ebi.ac.uknih.gov |
| G-Protein Coupled Receptors (GPCRs) | Various | The vast GPCR superfamily presents numerous opportunities for identifying novel interactions. mdpi.com |
Database Mining and Cheminformatics Analysis of Related Methylxanthine Structures
Database mining and cheminformatics provide the foundational data and analytical tools necessary to understand the chemical space around 8-propylthio-theophylline and to guide its development. These approaches leverage large chemical databases to extract structural analogs and associated biological data, which are then analyzed to build structure-activity relationship (SAR) models.
Database Mining: The process begins by mining large chemical databases such as ChEMBL, PubChem, and ZINC. nih.govmdpi.com These databases contain millions of compounds, including a substantial number of methylxanthine derivatives. For research on 8-propylthio-theophylline, one would perform substructure and similarity searches to retrieve all compounds containing the core xanthine scaffold. Further filtering can isolate derivatives with substitutions at the C8 position, creating a focused dataset of structurally related molecules. The associated biological activity data for these compounds against various targets are also extracted. mdpi.com
Cheminformatics Analysis: Once a dataset of related methylxanthines is compiled, cheminformatics tools are employed to analyze the information. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov
To build a QSAR model for a series of 8-substituted xanthines, a range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties.
| Descriptor Class | Specific Examples | Relevance |
| Electronic | Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) | Describes the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov |
| Steric | Molecular Volume (MV), Surface Area (COAR) | Relates to the size and shape of the molecule, which is critical for fitting into a receptor's binding site. nih.govmdpi.com |
| Hydrophobicity | LogP, LogD | Measures the lipophilicity of the compound, affecting its solubility, absorption, and distribution. nih.gov |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about the branching and connectivity of the atoms within the molecule. |
By applying statistical methods like multiple linear regression to the calculated descriptors and the mined biological activity data, a predictive QSAR model can be generated. nih.gov This model can then be used to:
Predict the biological activity of novel, untested compounds like 8-propylthio-theophylline.
Understand which physicochemical properties are most important for activity at a given target. For example, analysis might reveal that a certain size and hydrophobicity at the C8 position are optimal for adenosine A2A receptor antagonism.
Guide the design of new analogs of 8-propylthio-theophylline with improved potency or selectivity by suggesting modifications that would enhance the key properties identified by the model.
In essence, the synergistic use of database mining and cheminformatics provides a powerful framework for contextualizing the properties of 8-propylthio-theophylline among its chemical relatives and for making informed decisions in the drug discovery and development process.
Comparative Studies and Structure Activity Relationships of Theophylline, 8 Propylthio Analogs
Structural and Conformational Comparison with Parent Theophylline (B1681296) and Other Xanthines
Theophylline, a member of the methylxanthine class, serves as a foundational structure for numerous derivatives. farmaciajournal.com Its core is a bicyclic system composed of a pyrimidine-dione and an imidazole (B134444) ring. The introduction of a propylthio group at the 8-position of the theophylline molecule, creating Theophylline, (8-propylthio)-, significantly alters its structural and electronic properties compared to the parent compound.
Comparative Analysis of Molecular Interaction Profiles with Other 8-Substituted Theophylline Derivatives
The substituent at the 8-position of the theophylline ring plays a crucial role in determining the compound's pharmacological profile, including its affinity and selectivity for different biological targets, such as adenosine (B11128) receptors and phosphodiesterases. farmaciajournal.comderpharmachemica.com A variety of substituents have been explored at this position, leading to a diverse range of activities.
For instance, substituting the 8-position with aryl groups or cycloalkyl groups has been shown to produce potent adenosine antagonists. nih.gov The introduction of anilide groups at the 8-position has also been investigated for bronchodilator and antibacterial activities. nih.gov In comparison to these, the 8-propylthio group introduces a flexible alkyl chain with a sulfur linkage. This thioether linkage can influence the molecule's interaction with target proteins through hydrophobic and potential sulfur-pi interactions.
Studies on 8-substituted theophylline derivatives have shown that the nature of the substituent significantly impacts receptor binding. For example, the presence of bromo and imidazolyl radicals at the 8th position has been shown to enhance the bronchodilator effect of theophylline. farmaciajournal.com The propylthio group, with its moderate lipophilicity and flexibility, presents a different set of interaction possibilities compared to rigid aromatic rings or hydrogen-bonding capable groups.
Influence of the Propylthio Chain Length and Branching on Molecular Binding
The length and branching of the alkylthio chain at the 8-position have a demonstrable effect on the biological activity of theophylline derivatives. Research has shown that the length of the alkyl chain can be a critical factor in the inhibition of phosphodiesterase (PDE). researchgate.net
Longer alkylthio chains, such as an octylthio group, increase the lipophilicity of the molecule. This increased lipophilicity can enhance membrane permeability and may lead to a prolonged half-life in vivo. researchgate.net However, there is often an optimal chain length for activity, beyond which binding affinity may decrease due to steric hindrance or unfavorable interactions within the binding pocket. archive.org
Branching of the alkyl chain can also influence activity. A branched chain, such as an isobutyl group, will have a different conformational profile and occupy a different space within a receptor's binding site compared to a straight-chain propyl group. This can lead to altered binding affinity and selectivity.
Table 1: Comparative Activity of 8-Alkylthio Theophylline Derivatives
| Compound | Alkyl Chain at C8 | Relative Lipophilicity | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Theophylline, (8-propylthio)- | n-Propylthio | Moderate | Varies depending on the target | nih.gov |
| Theophylline, (8-pentylthio)- | n-Pentylthio | Higher than propylthio | Increased lipophilicity may alter tissue penetration |
Impact of Additional Substituents (e.g., Thio Groups at C-2 or C-6) on Compound Activity
The introduction of additional thio groups at other positions on the xanthine (B1682287) ring, such as at the C-2 or C-6 positions, further modifies the compound's activity. The chemical name for a derivative with a thio group at the C-2 position in addition to the 8-propylthio group is 1,2,3,9-Tetrahydro-1,3-dimethyl-8-(propylthio)-2-thioxo-6H-purin-6-one. ontosight.ai
The presence of a thio group at the C-2 position can significantly alter the molecule's interaction with biological targets. ontosight.ai For instance, thio-substitutions at the 2-position can disrupt hydrogen bonding with adenosine receptors. Specifically, 2-thio-8-aryl derivatives have been found to be more potent at A2 adenosine receptors compared to their oxygen-containing counterparts. nih.gov Conversely, 6-thio substitution on theophylline has been reported to cause cardiac depression rather than stimulation, a notable difference from the parent compound. nih.gov
These modifications highlight the intricate structure-activity relationships of theophylline derivatives. The combination of an 8-propylthio group with thio substitutions at other positions can lead to compounds with unique pharmacological profiles, potentially offering enhanced selectivity for specific receptor subtypes or novel therapeutic effects. nih.govontosight.ai
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| Theophylline, (8-propylthio)- |
| Theophylline |
| Caffeine (B1668208) |
| Theobromine |
| 8-propylthio-2-thio-theophylline |
| 6-thiocaffeine |
| 6-thiotheophylline |
| 8-phenyltheophylline (B1204217) |
| 8-cyclopentyl-1,3-dipropylxanthine |
| 8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-dipropylxanthine |
| 8-[4-[(Carboxymethyl)oxy]phenyl]-1,3-dipropyl-2-thioxanthine ethyl ester |
| Theophylline, (8-pentylthio)- |
| Theophylline, (8-octylthio)- |
Future Research Directions and Translational Opportunities Non Clinical
Design and Synthesis of Novel, Highly Selective 8-Propylthio-Theophylline Derivatives
The design and synthesis of novel derivatives of 8-propylthio-theophylline are primarily focused on enhancing its affinity and selectivity for specific subtypes of adenosine (B11128) receptors. The substitution at the 8-position of the xanthine (B1682287) core is a key determinant of the pharmacological profile of these compounds. biointerfaceresearch.comresearchgate.net Research has shown that variations in the substituent at this position can significantly alter the binding affinity for different adenosine receptor subtypes (A1, A2A, A2B, and A3). researchgate.netnih.gov
Future synthetic strategies will likely involve the exploration of a wider range of substituents at the 8-position, moving beyond simple alkylthio chains. This could include the introduction of various functional groups, such as aromatic or heterocyclic rings, to probe interactions with specific amino acid residues in the receptor binding pocket. biointerfaceresearch.comnih.gov The synthesis of such derivatives often starts from 8-bromo-theophylline, which serves as a versatile intermediate for introducing a variety of sulfur-containing side chains.
A significant challenge in this area is achieving high selectivity for a single adenosine receptor subtype. For instance, while many 8-substituted theophylline (B1681296) derivatives show high affinity for the A1 receptor, achieving selectivity over the A2A receptor can be difficult. researchgate.net The synthesis of oligo(ethylene glycol)-alkene substituted theophyllines at the 8-position represents an approach to improve properties like water solubility and to provide a linker for covalent attachment to surfaces, which can be useful for developing screening assays. nih.gov
Table 1: Examples of 8-Substituted Theophylline Derivatives and Their Significance
| Compound/Derivative Class | Key Structural Feature | Significance in Drug Design |
| 8-Anilide Theophylline Derivatives | An anilide group at the 8-position. nih.gov | Exhibit both bronchodilator and antibacterial activities, suggesting a dual therapeutic potential. nih.gov |
| 8-Phenyl-2-Thiotheophylline | A phenyl group at the 8-position and a thio-group at the 2-position. researchgate.net | Demonstrates high A1 receptor affinity with a complete loss of A2A receptor affinity, highlighting the role of substitution patterns in selectivity. researchgate.net |
| Oligo(ethylene glycol)-alkene Substituted Theophyllines | An oligo(ethylene glycol)-alkene chain at the 8-position. nih.gov | Offers improved water solubility and a handle for covalent attachment, facilitating the development of new research tools. nih.gov |
| 8-Cyclopentyltheophylline (8-CPT) | A cyclopentyl group at the 8-position. nih.gov | A potent and selective adenosine A1 receptor antagonist used in neuroscience research. nih.gov |
Exploration of Alternative Molecular Targets and Cellular Pathways for Mechanistic Understanding
While adenosine receptors are the primary and most well-characterized targets of theophylline and its derivatives, there is growing interest in exploring alternative molecular targets and cellular pathways to gain a more comprehensive mechanistic understanding. The biological effects of these compounds may not be solely attributable to adenosine receptor antagonism. For instance, theophylline itself is known to inhibit phosphodiesterases (PDEs) and affect intracellular calcium mobilization, although these effects often occur at higher concentrations than those required for adenosine receptor antagonism. researchgate.net
Future research should investigate whether 8-propylthio-theophylline and its novel derivatives interact with other G protein-coupled receptors (GPCRs) or ion channels. nih.govrefeyn.comflorey.edu.auaimspress.com High-throughput screening of diverse compound libraries against a panel of receptors and enzymes could reveal unexpected off-target effects that might be harnessed for therapeutic benefit or, conversely, need to be minimized to improve the safety profile.
Furthermore, exploring the downstream signaling pathways affected by 8-propylthio-theophylline derivatives is crucial. Beyond the canonical G protein-mediated signaling of adenosine receptors, researchers could investigate potential biased agonism or antagonism, where a ligand preferentially activates certain signaling pathways over others. Understanding these nuances is critical for designing drugs with more specific cellular effects and fewer side effects. Techniques such as transcriptomics and proteomics can provide a global view of the cellular changes induced by these compounds, potentially identifying novel pathways and targets.
Development of 8-Propylthio-Theophylline Analogs as Chemical Probes for Biological Systems
The development of chemical probes is a vital area of chemical biology that aims to create small molecules to study and manipulate biological systems. mskcc.orgnih.govrowan.edu 8-Propylthio-theophylline analogs are well-suited for development as chemical probes due to their potential for high affinity and selectivity for specific adenosine receptor subtypes. These probes can be used to investigate the physiological and pathophysiological roles of these receptors in various tissues and disease models.
The design of chemical probes often involves the incorporation of reporter groups, such as fluorescent tags, biotin, or radioactive isotopes, into the molecule without significantly altering its biological activity. nih.govcore.ac.uk For example, a fluorescently labeled 8-propylthio-theophylline derivative could be used to visualize the localization and trafficking of adenosine receptors in living cells using advanced microscopy techniques. nih.gov Biotinylated analogs can be used for affinity purification of receptor-protein complexes, allowing for the identification of novel interacting partners. core.ac.uk
Radiolabeled versions of potent and selective 8-propylthio-theophylline derivatives could be developed for use in positron emission tomography (PET) imaging to study the distribution and density of adenosine receptors in the brain and other organs in vivo. nih.gov This would be invaluable for understanding the role of these receptors in neurological and psychiatric disorders. The synthesis of derivatives with functional groups suitable for click chemistry, such as azides or alkynes, would also facilitate their conjugation to a wide range of reporter molecules and surfaces. nih.gov
Table 2: Potential Applications of 8-Propylthio-Theophylline-Based Chemical Probes
| Probe Type | Reporter Group | Potential Application |
| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Visualization of receptor localization and dynamics in cells and tissues via microscopy. nih.gov |
| Affinity Probe | Biotin | Isolation and identification of receptor-interacting proteins. core.ac.uk |
| Radiolabeled Probe | Radioisotope (e.g., 3H, 125I, 18F) | Quantitative receptor binding assays and in vivo imaging using PET. nih.gov |
| Photoaffinity Probe | Photoreactive group (e.g., azido, benzophenone) | Covalent labeling of the receptor binding site for structural studies. |
| Clickable Probe | Alkyne or Azide group | Facile conjugation to a variety of tags and surfaces for diverse applications. nih.gov |
Integration of Advanced Computational Methods for Rational Design and Optimization
Advanced computational methods are becoming indispensable tools for the rational design and optimization of novel drug candidates. mdpi.commdpi.com In the context of 8-propylthio-theophylline derivatives, computational approaches such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the molecular basis of ligand-receptor interactions. mdpi.comnih.gov
Molecular docking can be used to predict the binding mode of novel 8-propylthio-theophylline derivatives within the adenosine receptor binding pocket. This can help in understanding how different substituents at the 8-position influence binding affinity and selectivity. mdpi.com For example, docking studies can reveal key hydrogen bonding or hydrophobic interactions that are critical for potent and selective binding.
MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding event and potentially revealing allosteric binding sites. mdpi.com These simulations can also be used to calculate the binding free energy, which can help in prioritizing compounds for synthesis and experimental testing.
QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent and selective compounds. The integration of these computational methods into the drug discovery pipeline can significantly accelerate the development of novel 8-propylthio-theophylline derivatives with improved pharmacological properties.
Q & A
Q. What are the standard synthetic routes for Theophylline, (8-propylthio)-, and how do reaction conditions influence yield?
The synthesis typically involves introducing a propylthio group to theophylline via nucleophilic substitution. A common method reacts theophylline with propylthiol using catalysts (e.g., sodium hydride) in organic solvents like dichloromethane or ethanol at 50–60°C. Yield optimization requires precise temperature control, solvent polarity adjustments, and catalyst selection. For example, ethanol enhances solubility but may slow reaction kinetics compared to dichloromethane. Purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. How do the chemical properties of Theophylline, (8-propylthio)-, differ from its parent compound, theophylline?
The addition of the propylthio group at the 8th position increases molecular weight (254.31 g/mol vs. 180.16 g/mol for theophylline) and alters lipophilicity, impacting solubility and bioavailability. The sulfur atom in the thioether group enables oxidation to sulfoxides/sulfones (using H₂O₂ or m-CPBA) or reduction to thiol derivatives (using LiAlH₄). These modifications affect receptor binding, as demonstrated in adenosine receptor inhibition assays .
Q. What analytical techniques are recommended for characterizing Theophylline, (8-propylthio)-, in pharmaceutical mixtures?
- HPLC : Quantifies purity and detects degradation products using C18 columns with UV detection at 270 nm.
- DSC (Differential Scanning Calorimetry) : Assesses compatibility with excipients. For instance, chemometric factor analysis of DSC thermograms distinguishes compatible mixtures (e.g., with cellulose) from incompatible ones (e.g., with glicocol) based on thermal clustering .
- Mass Spectrometry : Confirms molecular ion peaks ([M+H]⁺ at m/z 255.3) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for Theophylline, (8-propylthio)-?
Conflicting pharmacokinetic profiles (e.g., biphasic vs. monophasic elimination) may arise from species-specific metabolism or experimental design flaws. Use compartmental modeling (e.g., two-compartment open model with first-order elimination) to analyze plasma concentration-time curves. Validate models using software like AUTOAN 2 and cross-check with in vitro CYP450 inhibition assays to account for metabolic variability .
Q. What experimental design principles optimize Theophylline, (8-propylthio)-, formulation studies?
Adopt factorial design to evaluate variables like excipient ratios (e.g., cellulose:API ratios of 9:1 to 1:9) and coating solutions. Predictive empirical models (e.g., Equation (7) in ) can forecast release rates within ±3.5% error. Include control groups for baseline comparisons and use ANOVA to assess significance of formulation parameters .
Q. How does the propylthio group influence the compound’s mechanism of action compared to other theophylline derivatives?
The propylthio group enhances phosphodiesterase (PDE) inhibition potency by increasing hydrophobic interactions with the enzyme’s active site. Comparative studies using radiolabeled cAMP assays show 20–30% higher PDE-IV inhibition for Theophylline, (8-propylthio)-, versus unmodified theophylline. However, this modification may reduce adenosine A₁ receptor affinity, necessitating receptor-binding assays (e.g., competitive displacement with [³H]CCPA) to confirm selectivity shifts .
Q. What strategies mitigate oxidative degradation of Theophylline, (8-propylthio)-, during long-term storage?
Oxidative degradation of the thioether group is minimized by:
- Storing under inert gas (N₂/Ar) at 4°C.
- Adding antioxidants (e.g., BHT at 0.01% w/w).
- Using amber glass vials to block UV light.
Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS monitoring can quantify sulfoxide/sulfone byproducts .
Methodological Frameworks for Research Design
Q. How can the PICO/FINER frameworks structure studies on Theophylline, (8-propylthio)-?
- PICO : Define Population (e.g., in vitro enzyme models), Intervention (dose-response of PDE inhibition), Comparison (theophylline vs. 8-propylthio derivative), and Outcome (IC₅₀ values).
- FINER : Ensure questions are Feasible (e.g., lab resources for synthesis), Interesting (novel mechanism exploration), Novel (comparisons with understudied derivatives), Ethical (animal model compliance), and Relevant (therapeutic potential for COPD) .
Q. What statistical approaches are robust for analyzing conflicting data in metabolic studies?
- Meta-analysis : Pool data from multiple studies (e.g., hepatic clearance rates) using random-effects models to account for heterogeneity.
- Sensitivity Analysis : Test robustness of conclusions by excluding outlier datasets.
- Machine Learning : Apply clustering algorithms (e.g., PCA) to DSC or pharmacokinetic data to identify latent variables affecting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
